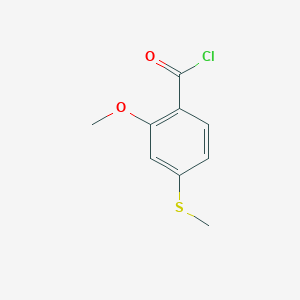

2-Methoxy-4-(methylthio)benzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylsulfanylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXYPQUUKOWRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 4 Methylthio Benzoyl Chloride

Established Synthetic Pathways

The traditional and most widely employed methods for the synthesis of 2-Methoxy-4-(methylthio)benzoyl chloride rely on the direct chlorination of 2-Methoxy-4-(methylthio)benzoic acid. These pathways are favored for their reliability and the commercial availability of the necessary reagents.

Conversion from 2-Methoxy-4-(methylthio)benzoic Acid Precursors

The foundational approach to synthesizing this compound is the chlorination of 2-Methoxy-4-(methylthio)benzoic acid. This can be accomplished using several common chlorinating agents.

One of the most common methods for the preparation of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). The reaction between 2-Methoxy-4-(methylthio)benzoic acid and thionyl chloride proceeds to form this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, simplifying purification.

The reaction is often carried out in an inert solvent, such as toluene or dichloromethane (B109758). In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. For instance, a general procedure involves heating the carboxylic acid in an excess of thionyl chloride, often under reflux conditions. In an analogous synthesis of 5-Chloro-2-methoxybenzoyl chloride, the corresponding benzoic acid was heated in thionyl chloride under reflux for one hour chemicalbook.com. Similarly, the synthesis of 3-methoxy-4-methylbenzoyl chloride is achieved by heating the corresponding benzoic acid with thionyl chloride google.com. A patent for the preparation of a high-purity benzoyl chloride describes a process where benzoic acid and thionyl chloride are reacted in the presence of a catalyst like DMF at a temperature of 30-70°C researchgate.net.

| Reagent | Catalyst | Solvent | Temperature | Reaction Time | Byproducts |

|---|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | N,N-dimethylformamide (DMF) (optional) | Toluene, Dichloromethane, or neat | Reflux | 1-8 hours | SO₂, HCl |

Phosphorus pentachloride (PCl₅) is another effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction of 2-Methoxy-4-(methylthio)benzoic acid with PCl₅ would yield the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). A key advantage of this method is that the reaction often proceeds at room temperature.

Phosphorus oxychloride can also be used, though it is generally less reactive than PCl₅. These reagents are mentioned in a patent as viable chlorinating agents for the synthesis of 2-methyl-3-methoxy benzoyl chloride google.com.

| Reagent | Typical Reaction Conditions | Byproducts |

|---|---|---|

| Phosphorus pentachloride (PCl₅) | Room temperature, inert solvent | POCl₃, HCl |

| Phosphorus oxychloride (POCl₃) | Heating may be required | H₃PO₄ |

Oxalyl chloride ((COCl)₂) is a highly effective, albeit more expensive, reagent for the synthesis of acyl chlorides. It is often preferred for smaller-scale preparations and for substrates that are sensitive to the harsher conditions of other methods. The reaction is typically run at or below room temperature in an inert solvent like dichloromethane or tetrahydrofuran (THF). A catalytic amount of N,N-dimethylformamide (DMF) is almost always used in these reactions. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup procedure.

A procedure for a similar compound, 4-Methoxy-3-(methylthio)phenylacetyl chloride, involves treating the corresponding carboxylic acid in THF with oxalyl chloride and a catalytic amount of DMF at ambient temperature for 3 hours researchgate.net. Another analogous procedure for the synthesis of aryl acid chlorides describes adding oxalyl chloride and a few drops of DMF to a solution of the aryl acid in dichloromethane at room temperature and stirring for one hour chemicalbook.comwikipedia.org.

| Reagent | Catalyst | Solvent | Temperature | Reaction Time | Byproducts |

|---|---|---|---|---|---|

| Oxalyl chloride ((COCl)₂) | N,N-dimethylformamide (DMF) | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) | 0°C to Room Temperature | 1-3 hours | CO₂, CO, HCl |

Alternative Acyl Chlorination Reagents and Conditions

Beyond the most common reagents, other chlorinating agents can be employed for the synthesis of acyl chlorides. For instance, solid phosgene (B1210022), such as trichloromethyl chloroformate (diphosgene) or bis(trichloromethyl) carbonate (triphosgene), can be used as a safer alternative to gaseous phosgene. A patent describes the preparation of o-methoxybenzoyl chloride using a solid phosgene-C₂H₄Cl₂ solution in ethylene dichloride with a pyridine (B92270) or DMF initiator google.com.

Advanced Synthetic Approaches

More advanced and less conventional methods for the synthesis of acyl chlorides have also been developed. These methods may offer advantages in terms of milder reaction conditions, substrate scope, or avoidance of common chlorinating agents.

One such approach involves the use of a Grignard reagent. A patent for the synthesis of 2-methyl-3-methoxy benzoyl chloride describes a method where 2-methyl-3-methoxyphenyl magnesium chloride is reacted with bis(trichloromethyl) carbonate in the presence of a catalyst such as triethylamine (B128534) or pyridine google.com. This method bypasses the carboxylic acid intermediate, directly converting an aryl Grignard reagent to the benzoyl chloride.

Another modern approach involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a tertiary amine. While not specifically documented for this compound, cyanuric chloride is known to be a mild and effective reagent for the conversion of carboxylic acids to acyl chlorides.

Exploration of Grignard Reagent Mediated Syntheses

The use of Grignard reagents offers a powerful alternative for the formation of benzoyl chlorides, starting from an aryl halide rather than a pre-formed carboxylic acid. While specific literature on the Grignard synthesis of this compound is scarce, a well-documented analogy exists for the synthesis of the structurally similar compound, 2-methyl-3-methoxy benzoyl chloride. google.com

This analogous process involves the reaction of a corresponding Grignard reagent, 2-methyl-3-methoxyphenyl magnesium chloride, with bis(trichloromethyl) carbonate, commonly known as triphosgene. Triphosgene serves as a safer, solid substitute for highly toxic phosgene gas. google.com The reaction is typically conducted under a nitrogen atmosphere to prevent quenching of the highly reactive Grignard reagent. google.com

The process involves dissolving triphosgene in an organic solvent and then adding it concurrently with the Grignard solution to a reactor containing a catalyst. google.com Key parameters of this synthetic approach are detailed in the table below.

| Parameter | Details | Reference |

|---|---|---|

| Grignard Precursor | Aryl magnesium halide (e.g., 2-methyl-3-methoxyphenyl magnesium chloride) | google.com |

| Acylating Agent | Bis(trichloromethyl) carbonate (Triphosgene) | google.com |

| Catalysts | Tertiary amines such as Triethylamine, Pyridine, N-methylmorpholine, or N,N-dimethylcyclohexylamine | google.com |

| Solvents | Anhydrous ethers (e.g., Tetrahydrofuran) or aromatic hydrocarbons (e.g., Toluene, Hexane) | google.com |

| Temperature | Controlled between 10–25 °C | google.com |

| Post-Reaction | Filtration to remove magnesium salts, followed by vacuum distillation for purification | google.com |

This methodology demonstrates a viable pathway that could be adapted for this compound, offering a direct route from the corresponding aryl halide.

Novel Catalytic Systems in Benzoyl Chloride Formation

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of benzoyl chloride synthesis. In conventional methods converting carboxylic acids to acid chlorides, N,N-dimethylformamide (DMF) is often used as a catalyst, particularly with reagents like oxalyl chloride or triphosgene. google.comprepchem.com The DMF catalyst facilitates the formation of a Vilsmeier reagent intermediate, which is a more potent acylating agent.

Recent research into related acylation reactions has highlighted the potential of solid acid catalysts, such as zeolites. For instance, HBEA zeolites have been successfully employed as catalysts in the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride. frontiersin.org These materials offer high surface area and strong acid sites, which can enhance reaction rates. frontiersin.org While this specific application is for a subsequent reaction of a benzoyl chloride, the successful use of zeolites points toward their potential as reusable, heterogeneous catalysts in the formation of the benzoyl chloride itself, potentially reducing the need for soluble catalysts that can complicate product purification.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves minimizing waste, avoiding hazardous substances, reducing energy consumption, and utilizing renewable resources.

Solvent-Free Reaction Environments

Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach eliminates solvent waste, simplifies purification, and can sometimes increase reaction rates. The synthesis of acyl chlorides from carboxylic acids using solid triphosgene can be adapted to solvent-free conditions, often with just a catalytic amount of DMF. google.com The reaction proceeds by mixing the reactants, and the liquid product is then isolated directly by distillation. google.com This strategy has been successfully applied to the synthesis of various aliphatic acid chlorides, achieving high yields and purity. google.com

Use of Eco-Friendly Solvents (e.g., Polyethylene Glycol, Ethanol, Ionic Liquids)

When a solvent is necessary, green chemistry encourages the use of environmentally benign options over traditional volatile organic compounds (VOCs). Solvents like polyethylene glycol (PEG), ethanol, and ionic liquids are considered greener alternatives due to their low toxicity, biodegradability, and low vapor pressure. While specific applications of these solvents for the synthesis of this compound are not widely reported, their utility in a broad range of organic reactions suggests their potential applicability. For instance, their use could be explored in the purification or work-up stages to replace more hazardous solvents.

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in By using microwave irradiation, it is possible to heat reaction mixtures rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and fewer side products compared to conventional heating methods. rasayanjournal.co.inasianpubs.orgchemmethod.com

The hydrolysis of benzyl (B1604629) chloride, for example, which takes 35 minutes with conventional heating, can be completed in just 3 minutes with microwave assistance, yielding 97% benzyl alcohol. rasayanjournal.co.in Similarly, the synthesis of various heterocyclic compounds and benzoyl derivatives has been significantly expedited using microwave irradiation. asianpubs.orgchemmethod.com This technique could be readily applied to the synthesis of this compound from its corresponding carboxylic acid and a chlorinating agent, potentially reducing reaction times from hours to minutes.

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Benzyl Chloride Hydrolysis | 35 minutes | 3 minutes | rasayanjournal.co.in |

| Benzoylation of Aromatic Compounds | 5-8 hours | 4-6 minutes | chemmethod.com |

| Benzotriazole Synthesis | Long reaction times | 5 minutes | asianpubs.org |

Reductions in Waste Generation and Energy Consumption

Minimizing waste and energy usage is paramount in sustainable chemical manufacturing. The choice of reagents is critical in this regard. Traditional chlorinating agents like SOCl₂ and PCl₅ produce significant amounts of acidic and corrosive waste (SO₂, HCl, H₃PO₃, POCl₃). chemguide.co.uklibretexts.org

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Methylthio Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of acyl chlorides, including 2-methoxy-4-(methylthio)benzoyl chloride, are nucleophilic acyl substitutions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new carbonyl compound. The reactivity of the benzoyl chloride is influenced by the electronic effects of the ring substituents. The methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) groups are both ortho, para-directing and electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

The reaction of this compound with primary or secondary amines is a robust and common method for the synthesis of the corresponding N-substituted benzamides. The reaction is typically rapid and exothermic. It is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed, or by using an excess of the amine nucleophile. hud.ac.uk The general procedure involves adding the acyl chloride to a stirred solution of the amine in an appropriate solvent like dichloromethane (B109758) or Cyrene™ at low temperatures, then allowing the mixture to warm to room temperature. hud.ac.uk For example, a related compound, 3-methoxy-4-methylbenzoyl chloride, is known to react with ammonia (B1221849) water to produce the corresponding benzamide (B126). google.com The high reactivity of the amino group ensures that it selectively attacks the acyl chloride, even in the presence of other nucleophilic groups like hydroxyls in the same molecule. researchgate.net

| Amine Nucleophile | Expected Product | Reaction Conditions |

|---|---|---|

| Aniline (B41778) | N-phenyl-2-methoxy-4-(methylthio)benzamide | Triethylamine, Dichloromethane, 0°C to RT hud.ac.uk |

| Benzylamine | N-benzyl-2-methoxy-4-(methylthio)benzamide | Triethylamine, Dichloromethane, 0°C to RT hud.ac.uk |

| Diethylamine | N,N-diethyl-2-methoxy-4-(methylthio)benzamide | Excess amine, Aprotic solvent, RT |

| Ammonia | 2-Methoxy-4-(methylthio)benzamide | Aqueous ammonia, 80-90°C google.com |

Esterification occurs when this compound reacts with an alcohol. This reaction typically requires a base to scavenge the HCl produced, a classic example being the Schotten-Baumann reaction, which uses aqueous sodium hydroxide (B78521) with the alcohol and acyl chloride. sigmaaldrich.com Alternatively, in aprotic solvents, a non-nucleophilic organic base like pyridine is used. Pyridine can also act as a nucleophilic catalyst. Acyl chlorides are highly reactive acylating agents that readily convert alcohols into their corresponding esters. rsc.org The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, followed by elimination of the chloride.

| Alcohol Nucleophile | Expected Product | Typical Reaction Conditions |

|---|---|---|

| Methanol (B129727) | Methyl 2-methoxy-4-(methylthio)benzoate | Pyridine, Dichloromethane, 0°C to RT |

| Ethanol | Ethyl 2-methoxy-4-(methylthio)benzoate | Pyridine, Dichloromethane, 0°C to RT |

| Phenol | Phenyl 2-methoxy-4-(methylthio)benzoate | Aqueous NaOH (Schotten-Baumann) sigmaaldrich.com |

| tert-Butanol | tert-Butyl 2-methoxy-4-(methylthio)benzoate | Pyridine or DMAP catalyst, Aprotic solvent |

Thiols (R-SH) are more nucleophilic than their corresponding alcohols (R-OH) and react readily with this compound to form thioesters (R-S-CO-Ar). The reaction mechanism is analogous to that of amide and ester formation. The reaction can be performed by treating the acyl chloride with a thiol in the presence of a base like triethylamine or by using the pre-formed sodium salt of the thiol (a thiolate). merckmillipore.com This nucleophilic substitution provides a direct route to the corresponding S-alkyl or S-aryl thiobenzoates.

| Thiol Nucleophile | Expected Product | Typical Reaction Conditions |

|---|---|---|

| Ethanethiol | S-ethyl 2-methoxy-4-(methylthio)benzothioate | Triethylamine, Dichloromethane, RT |

| Thiophenol | S-phenyl 2-methoxy-4-(methylthio)benzothioate | Pyridine, Toluene, RT |

| Sodium ethanethiolate | S-ethyl 2-methoxy-4-(methylthio)benzothioate | Ethanol or THF, RT merckmillipore.com |

Like other acyl chlorides, this compound is susceptible to hydrolysis. It reacts with water, which acts as a nucleophile, to form the corresponding carboxylic acid—2-methoxy-4-(methylthio)benzoic acid—and hydrogen chloride. fishersci.com This reaction is typically undesirable during storage or synthesis and necessitates handling the compound under anhydrous (moisture-free) conditions. The product is chemically stable under standard ambient conditions if kept dry. fishersci.com Due to its reactivity with water, it is classified as a corrosive substance, as the released HCl can cause burns. libretexts.org Therefore, careful handling in a dry environment is crucial to maintain its chemical integrity for use in synthesis.

Electrophilic Aromatic Substitution Reactions

In this class of reactions, this compound does not act as the substrate being substituted but rather as the reagent that provides the electrophile. Specifically, it is an excellent acylating agent in Friedel-Crafts reactions.

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. researchgate.net In this reaction, this compound is treated with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅), to generate a highly reactive acylium ion electrophile ([Ar-C=O]⁺). prepchem.com This electrophile then attacks an electron-rich aromatic substrate, such as anisole (B1667542) or toluene. The reaction typically shows high regioselectivity, with acylation occurring at the para position of the substrate unless it is blocked, in which case ortho substitution is observed. prepchem.comnih.gov The resulting ketone is a key intermediate in the synthesis of more complex molecules.

| Aromatic Substrate | Lewis Acid Catalyst | Expected Major Product |

|---|---|---|

| Anisole | AlCl₃ | (4-Methoxyphenyl)(2-methoxy-4-(methylthio)phenyl)methanone |

| Toluene | AlCl₃ | (4-Methylphenyl)(2-methoxy-4-(methylthio)phenyl)methanone |

| Benzene (B151609) | AlCl₃ | (2-Methoxy-4-(methylthio)phenyl)(phenyl)methanone |

| N-Methylpyrrole | (Organocatalyst) | 2-((2-Methoxy-4-(methylthio)benzoyl))-1-methyl-1H-pyrrole |

Influence of the Methoxy and Methylthio Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound and the electrophilicity of its carbonyl carbon are significantly modulated by the electronic properties of the methoxy and methylthio substituents. Both groups possess a lone pair of electrons on the heteroatom (oxygen and sulfur, respectively) adjacent to the benzene ring, allowing them to exert both inductive and resonance effects.

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution (EAS). organicchemistrytutor.comyoutube.com This is because its strong electron-donating resonance effect (+R effect), which increases electron density at the ortho and para positions, far outweighs its electron-withdrawing inductive effect (-I effect) caused by the high electronegativity of oxygen. stackexchange.comvaia.com This net electron donation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. youtube.com The methoxy group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. organicchemistrytutor.comlibretexts.org

The methylthio group (-SCH₃) is also an ortho, para-director for similar reasons involving resonance donation from the sulfur lone pairs. However, its influence on the ring's reactivity is more nuanced. Sulfur is less electronegative than oxygen, resulting in a weaker inductive effect. Yet, the 3p orbitals of sulfur have poorer overlap with the 2p orbitals of the ring's carbon atoms compared to oxygen's 2p orbitals. This makes the resonance donation from the methylthio group less effective than that from the methoxy group. Consequently, the methoxy group is a much stronger activating group than the methylthio group. chegg.com

Redox Chemistry Involving the Methylthio Moiety

The sulfur atom in the methylthio group is susceptible to redox reactions, primarily oxidation to form sulfoxide (B87167) and sulfone derivatives. These oxidized products can, in turn, be reduced.

The oxidation of the sulfide (B99878) is a fundamental transformation in organosulfur chemistry, proceeding sequentially from sulfide to sulfoxide and then to sulfone. acsgcipr.orgorganic-chemistry.org

A wide array of oxidizing agents can be employed to convert the methylthio group into its corresponding sulfoxide and sulfone. The choice of reagent and reaction conditions determines the final oxidation state. acsgcipr.org

Selective oxidation to the sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. nih.gov Common strategies include careful control of the oxidant stoichiometry, adding the oxidant slowly to the reaction, and maintaining low temperatures. acsgcipr.org Conversely, harsher conditions or an excess of the oxidizing agent will typically yield the sulfone. organic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign oxidant. nih.govresearchgate.net Its reactivity can be modulated by catalysts. For instance, Sc(OTf)₃ can catalyze the selective mono-oxidation of sulfides to sulfoxides with H₂O₂. organic-chemistry.org Different metal catalysts can direct the outcome; tantalum carbide with H₂O₂ favors sulfoxides, while niobium carbide favors sulfones. organic-chemistry.org Other reagents like urea-hydrogen peroxide adduct, often in the presence of catalysts or anhydrides, are also effective for converting sulfides to sulfones. organic-chemistry.org

The table below summarizes various oxidizing systems for this transformation.

| Oxidizing Agent(s) | Target Product | Typical Conditions | Ref. |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | Room temperature, controlled stoichiometry | nih.gov |

| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | High yield | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | Efficient conversion | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640) | Sulfone | Metal-free, environmentally benign | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent (1 equiv for sulfoxide, >2 for sulfone) | researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | Often supported on MnO₂, heterogeneous conditions | organic-chemistry.org |

| Selectfluor | Sulfoxide or Sulfone | Ambient temperature, chemoselective | organic-chemistry.org |

| O₂/Air | Sulfoxide or Sulfone | Temperature controlled, catalyst may be used | acs.org |

The oxidation of the methylthio group in this compound is highly regioselective for the sulfur atom, as the other functionalities (methoxy, benzoyl chloride, aromatic ring) are less susceptible to oxidation under the typical conditions used for sulfide oxidation. organic-chemistry.org

A key stereochemical feature arises during the first oxidation step. The conversion of the prochiral sulfide to a sulfoxide creates a chiral center at the sulfur atom, resulting in a racemic mixture of enantiomers unless a chiral oxidant or catalyst is used. acsgcipr.orgacsgcipr.org The synthesis of single-enantiomer sulfoxides via asymmetric oxidation is a significant area of research. tandfonline.comucc.ie This is commonly achieved using catalytic systems composed of a transition metal (like titanium, vanadium, or manganese) and a chiral ligand. ucc.iewiley-vch.de For example, the Kagan-Modena oxidation employs a titanium complex with diethyl tartrate (DET) as a chiral ligand and an alkyl hydroperoxide as the oxidant to achieve high enantioselectivity. acsgcipr.org Similarly, chiral Salen-manganese(III) complexes are effective catalysts for asymmetric sulfoxidation. ucc.ie

The table below lists examples of catalytic systems used for asymmetric sulfoxidation.

| Catalyst System | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) | Ref. |

| Ti(O-i-Pr)₄ | Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | Moderate to excellent (e.g., 95% ee for methyl p-tolyl sulfoxide) | ucc.ie |

| Ti(salen) complex | Salen derivative | Urea Hydrogen Peroxide (UHP) | Excellent (e.g., 99% ee for methyl p-chlorophenyl sulfoxide) | ucc.ie |

| Vanadium complexes | Chiral Schiff Bases | Hydrogen Peroxide | Good to high | tandfonline.com |

| Ti(O-i-Pr)₄ | (R)-6,6'-Diphenyl-BINOL | tert-Butyl Hydroperoxide (TBHP) | Up to 90% ee | ias.ac.in |

The reduction of sulfoxides and sulfones back to the parent sulfide is also a synthetically important transformation.

Sulfoxides are relatively easy to reduce. A variety of reagents can achieve this deoxygenation chemoselectively, even in the presence of other reducible functional groups. organic-chemistry.org Effective reagent systems include the combination of triflic anhydride and potassium iodide, or sodium borohydride (B1222165) with iodine. organic-chemistry.org A mild reduction can also be performed using thionyl chloride (SOCl₂) as a catalyst with triphenylphosphine (B44618) (Ph₃P). organic-chemistry.org

Sulfones, on the other hand, are significantly more stable and resistant to reduction due to the high thermodynamic stability of the sulfonyl group. thieme-connect.com Their reduction requires much more powerful reagents and vigorous conditions. psu.edu Lithium aluminum hydride (LiAlH₄) alone is often insufficient, but its reactivity is greatly enhanced when combined with titanium tetrachloride (TiCl₄), which is believed to form a highly active low-valent titanium species. psu.edu Other methods for reductive desulfonylation include the use of active metals like sodium amalgam or samarium(II) iodide (SmI₂). wikipedia.orgthieme-connect.com

| Functional Group | Reducing Agent(s) | Notes | Ref. |

| Sulfoxide | SOCl₂ / Ph₃P | Mild conditions, room temperature | organic-chemistry.org |

| Sulfoxide | Triflic Anhydride / KI | Chemoselective, tolerates many functional groups | organic-chemistry.org |

| Sulfoxide | NaBH₄ / I₂ | Chemoselective, tolerates esters and nitriles | organic-chemistry.org |

| Sulfone | LiAlH₄ / TiCl₄ | Powerful reagent for resistant sulfones, rapid reaction | psu.edu |

| Sulfone | Sodium Amalgam | Classical method for reductive desulfonylation | wikipedia.org |

| Sulfone | SmI₂ | Effective for some sulfones, particularly α-keto sulfones | wikipedia.org |

| Sulfone | B(C₆F₅)₃ / Et₃SiH | Metal-free catalytic reduction | thieme-connect.com |

Oxidation to Sulfoxide and Sulfone Derivatives

Advanced Mechanistic Studies

While specific mechanistic studies on this compound are not extensively documented in the public literature, its reactivity can be understood from studies on related substituted benzoyl chlorides. The primary reaction of the benzoyl chloride functional group is nucleophilic acyl substitution. wikipedia.orgpearson.com

The mechanism of reactions like alcoholysis or hydrolysis of substituted benzoyl chlorides can vary along a spectrum from a concerted (Sₙ2-like) pathway to a stepwise (Sₙ1-like) pathway, depending on the substituents and the solvent. uni.edunih.gov

Sₙ2-like Mechanism: In a typical concerted or addition-elimination mechanism, a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. The chloride ion then departs to yield the final product. The rate of this process is sensitive to the electrophilicity of the carbonyl carbon. Electron-donating groups on the ring, like methoxy and methylthio, decrease the carbonyl's electrophilicity, slowing down the reaction. stackexchange.comuni.edu

Sₙ1-like Mechanism: In weakly nucleophilic but highly ionizing solvents, the reaction can proceed through a stepwise mechanism involving the formation of a resonance-stabilized acylium ion intermediate (R-C≡O⁺). nih.gov The rate of this pathway is dependent on the stability of this cationic intermediate. Both the methoxy and methylthio groups, through their electron-donating resonance effects, would stabilize the formation of an acylium ion, thereby promoting an Sₙ1-like pathway.

Kinetic studies on the alcoholysis of various substituted benzoyl chlorides have shown that the reaction rates can often be correlated using the Hammett equation, which provides quantitative insight into the electronic effects of the substituents on the reaction mechanism. uni.edu For this compound, the powerful electron-donating methoxy group at the para position to the methylthio group and ortho to the benzoyl chloride, along with the methylthio group para to the methoxy, would collectively influence the electronic landscape, likely favoring a mechanism with significant cationic character in appropriate solvents. nih.gov The reaction kinetics would be a complex interplay of the stabilization of any positive charge buildup in the transition state and the simultaneous deactivation of the ground-state carbonyl carbon towards nucleophilic attack.

Solvolysis Mechanisms: Unimolecular (SN1) vs. Bimolecular (Addition-Elimination) Pathways

The solvolysis of benzoyl chlorides can proceed through several mechanistic pathways, primarily the unimolecular SN1 mechanism and a bimolecular addition-elimination mechanism. A third possibility, a direct bimolecular nucleophilic substitution (SN2), is also considered, sometimes described as a "dissociated SN2" mechanism which shares features with the SN1 pathway.

The unimolecular (SN1) pathway involves the rate-determining ionization of the benzoyl chloride to form a resonance-stabilized acylium ion intermediate. This carbocation is then rapidly attacked by a solvent molecule. This mechanism is favored by:

Electron-donating groups on the aromatic ring, which stabilize the positive charge of the acylium ion.

Highly ionizing, weakly nucleophilic solvents , which can support the formation of charged intermediates.

The bimolecular addition-elimination mechanism involves the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion to give the final product. This pathway is favored by:

Electron-withdrawing groups , which increase the electrophilicity of the carbonyl carbon.

Highly nucleophilic solvents , which can effectively attack the carbonyl center.

For this compound, both the ortho-methoxy group and the para-methylthio group are electron-donating. This would be expected to stabilize the formation of an acylium ion, thus favoring an SN1-like mechanism. Studies on p-methoxybenzoyl chloride have shown a significant contribution from a cationic reaction channel, particularly in weakly nucleophilic solvents. researchgate.net Similarly, research on 4-methylthiobenzoyl chloride supports a unimolecular pathway, often classified as a dissociated SN2 mechanism. It is therefore highly probable that the solvolysis of this compound also proceeds predominantly through a unimolecular, SN1-like pathway, especially in solvents of high ionizing power.

However, it is common for these mechanisms to operate concurrently, with the dominant pathway being dependent on the specific solvent system. In more nucleophilic solvents, a contribution from the bimolecular addition-elimination pathway cannot be ruled out.

Role of Transient Intermediates (e.g., Acylaminosulfonium Salts)

While the primary intermediates in the solvolysis of benzoyl chlorides are the acylium ion and the tetrahedral intermediate, other transient species can play a role in related reactions. For instance, in the presence of certain reagents, such as those containing sulfur and nitrogen, intermediates like acylaminosulfonium salts could potentially be formed. However, in the context of the solvolysis of this compound in common solvents like alcohols and water, the discussion of intermediates is generally confined to the acylium ion and the tetrahedral species of the addition-elimination pathway. There is no specific literature to suggest the formation of acylaminosulfonium salts during the simple solvolysis of this compound.

Kinetic Solvent Isotope Effects and Grunwald-Winstein Analysis

To quantitatively probe the reaction mechanism, two powerful tools are employed: Grunwald-Winstein analysis and the determination of kinetic solvent isotope effects (KSIE).

Grunwald-Winstein Analysis relates the rate of solvolysis of a substrate in various solvents to the rate in a reference solvent (80% aqueous ethanol) through the equation:

log(k/k₀) = mY + c

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent.

m is the sensitivity of the substrate to the solvent's ionizing power, Y.

Y is a measure of the solvent's ionizing power.

For reactions proceeding via a pure SN1 mechanism, the value of m is typically close to 1.0. Lower values suggest less charge development in the transition state. For reactions with significant nucleophilic solvent assistance, a second term is added to the equation:

log(k/k₀) = lN + mY + c

where:

l is the sensitivity to solvent nucleophilicity, N.

N is a measure of the solvent's nucleophilicity.

For this compound, a Grunwald-Winstein analysis would be expected to yield a high m value, indicative of a mechanism with substantial SN1 character. A study on the closely related 4-methylthiobenzoyl chloride indicated an l/m ratio that supported a dissociated SN2 (unimolecular) mechanism.

Kinetic Solvent Isotope Effect (KSIE) is the ratio of the rate constant in a normal solvent (e.g., methanol, CH₃OH) to that in its deuterated counterpart (e.g., methanol-d, CH₃OD), i.e., k(CH₃OH)/k(CH₃OD).

A KSIE value close to 1.0 is often indicative of an SN1 mechanism, where the solvent is not involved in the rate-determining step.

A larger KSIE (typically > 1.5) suggests a bimolecular mechanism where the solvent acts as a nucleophile and proton transfer is part of the rate-determining step.

For the methanolysis of 4-methylthiobenzoyl chloride, a KSIE of 1.42 was reported. researchgate.net This value, being intermediate, suggests a transition state with some covalent interaction with the solvent but with significant charge development, consistent with a dissociated SN2 or borderline SN1/SN2 mechanism. A similar KSIE would be anticipated for this compound.

To illustrate the expected outcomes of such an analysis for this compound, the following table presents hypothetical, yet plausible, kinetic data based on trends observed for structurally similar compounds.

Table 1: Hypothetical Solvolysis Rate Constants and Grunwald-Winstein Parameters for this compound at 25°C

| Solvent (v/v) | YCl | NT | kobs (s-1) (Hypothetical) |

| 100% EtOH | -2.52 | 0.37 | 1.5 x 10-5 |

| 90% EtOH | -0.89 | 0.16 | 8.0 x 10-5 |

| 80% EtOH | 0.00 | 0.00 | 2.0 x 10-4 |

| 70% EtOH | 0.73 | -0.11 | 5.5 x 10-4 |

| 50% Acetone | 0.42 | -0.38 | 3.0 x 10-4 |

| 97% TFE | 2.79 | -3.30 | 9.0 x 10-3 |

This data is illustrative and not based on direct experimental measurement for the named compound.

A plot of log(k/k₀) versus YCl for this hypothetical data would likely show a slope (m value) in the range of 0.7-0.9, and the extended Grunwald-Winstein analysis would yield a significant l value, confirming a mechanism sensitive to both solvent ionizing power and nucleophilicity, characteristic of a borderline SN1/SN2 pathway.

Applications of 2 Methoxy 4 Methylthio Benzoyl Chloride in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate

The reactivity of the acyl chloride group in 2-Methoxy-4-(methylthio)benzoyl chloride allows for its facile incorporation into larger molecular frameworks through acylation reactions. This property is fundamental to its role as a key intermediate in the synthesis of various targeted molecules.

Precursor to Imidazo[4,5-c]pyridine Derivatives

Imidazo[4,5-c]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of 2-substituted imidazo[4,5-c]pyridines can be achieved through the condensation of a diaminopyridine with a suitable benzoyl chloride derivative.

A related approach involves the reaction of a diaminopyridine with a benzaldehyde (B42025) derivative. nih.gov this compound can be readily converted to the corresponding aldehyde, 2-methoxy-4-(methylthio)benzaldehyde, which can then participate in the synthesis of imidazo[4,5-c]pyridine derivatives.

Building Block for Thiazole (B1198619) Derivatives and Kinase Inhibitors

Thiazole and its derivatives are fundamental components in many biologically active compounds, including a significant number of kinase inhibitors used in cancer therapy. This compound has been utilized as a key intermediate in the synthesis of potent kinase inhibitors.

A prominent example is its role in the synthesis of the pan-RAF inhibitor, TAK-632 . This complex molecule features a 1,3-benzothiazole core. The synthesis of TAK-632 involves the use of 2-methoxy-4-(methylthio)benzoic acid, which is readily prepared from this compound. The benzoic acid derivative is then used to construct the substituted benzothiazole (B30560) ring system, a critical pharmacophore for its kinase inhibitory activity. The development of TAK-632 highlights the importance of the specific substitution pattern of the benzoyl chloride in achieving high potency and selectivity for its biological target.

The general synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which typically utilizes a thioamide and an α-haloketone. While not a direct application of the benzoyl chloride, its derivatives can be incorporated into molecules that are then transformed into thiazoles. The development of novel kinase inhibitors containing the 2-aminothiazole (B372263) scaffold, such as Dasatinib, underscores the significance of this heterocyclic ring in medicinal chemistry. chemicalbook.com

| Kinase Inhibitor | Core Heterocycle | Relevance of this compound |

| TAK-632 | 1,3-Benzothiazole | Serves as a precursor to the 2-methoxy-4-(methylthio)benzoic acid used in the synthesis of the benzothiazole core. |

| Dasatinib | 2-Aminothiazole | Illustrates the importance of the thiazole scaffold in kinase inhibitors, a class of molecules accessible through intermediates derived from benzoyl chlorides. chemicalbook.com |

Intermediate in the Synthesis of Substituted Benzamides and Anilides

The acyl chloride functionality of this compound makes it an excellent electrophile for the acylation of amines, leading to the formation of substituted benzamides and anilides. These reactions are fundamental in organic synthesis and are widely used to create amide bonds in a variety of complex molecules.

The reaction of this compound with an amine or an aniline (B41778) derivative proceeds readily, typically in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This straightforward reaction provides access to a wide range of N-substituted 2-methoxy-4-(methylthio)benzamides and anilides.

For instance, the synthesis of N-(4-methoxy-2-methyl-phenyl)benzamide has been demonstrated through the reaction of benzoyl chloride with 2-methyl-4-methoxybenzenamine. google.com By analogy, this compound can be reacted with various anilines to produce a library of corresponding anilides. The Schotten-Baumann reaction conditions, which involve an aqueous base, are also applicable for the synthesis of benzamides from benzoyl chlorides and amines. researchgate.net

The synthesis of N-substituted benzamide (B126) derivatives is of particular interest in drug discovery, as exemplified by the development of antitumor agents. ekb.eg

Contribution to Heterocyclic Chemistry

The structural features of this compound make it a valuable synthon for the construction of various heterocyclic ring systems beyond those already discussed.

Synthesis of Oxazole (B20620) Derivatives

Oxazole derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of oxazoles can be achieved through several methods involving acid chlorides. One common method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. While this is a multi-step process, the initial acylation of an α-amino ketone can be performed using this compound.

A more direct approach is the reaction of an acid chloride with an isocyanide, which can lead to the formation of 4,5-disubstituted oxazoles. Furthermore, the reaction of acid chlorides with α-diazoketones in the presence of a suitable catalyst can also yield oxazole derivatives. General methods for synthesizing oxazoles from acid chlorides have been described, indicating that this compound is a suitable starting material for accessing 2-(2-Methoxy-4-(methylthio)phenyl) substituted oxazoles. prepchem.com

Integration into Purine (B94841) Derivative Synthesis

Purines are fundamental heterocyclic structures found in nucleic acids and a wide array of biologically active molecules. This compound has been directly employed in the synthesis of purine derivatives.

A specific example is the synthesis of 8-(2-Methoxy-4-methylmercapto-phenyl)-purine . This synthesis involves the reaction of 4,5-diaminopyrimidine (B145471) dihydrochloride (B599025) with this compound in the presence of phosphorus oxychloride. The reaction proceeds via an initial acylation of one of the amino groups, followed by a cyclization and dehydration step to form the fused imidazole (B134444) ring of the purine system.

This documented synthesis provides clear evidence of the utility of this compound as a direct precursor for the construction of complex, substituted purine systems.

| Reactants | Reagents | Product | Reference |

| 4,5-Diaminopyrimidine dihydrochloride, this compound | Phosphorus oxychloride | 8-(2-Methoxy-4-methylmercapto-phenyl)-purine |

Functional Group Manipulation and Protecting Group Strategies

In analytical chemistry, particularly in metabolomics and the analysis of complex biological samples, derivatization is a key strategy to enhance the detectability and chromatographic separation of polar small molecules. Benzoyl chloride is a widely used derivatizing agent for liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The reaction, which follows the Schotten-Baumann conditions, targets primary and secondary amines, phenols, and other nucleophilic functional groups. nih.gov This process attaches a non-polar benzoyl group, which improves retention on reversed-phase columns and often increases ionization efficiency in the mass spectrometer, leading to lower detection limits. nih.govnih.gov

Although no literature explicitly documents the use of this compound as a standard derivatizing agent, its structure suggests potential utility. The substituents on the aromatic ring would modify the properties of the resulting derivative compared to standard benzoyl chloride. The increased molecular weight and potentially altered fragmentation pattern could be advantageous for specific targeted analyses. The reactivity of the acyl chloride could be modulated by the electronic contributions of the methoxy (B1213986) and methylthio groups. For example, studies on the solvolysis of 4-methylthiobenzoyl chloride indicate that the methylthio group influences the reaction mechanism, supporting a dissociative SN2 pathway. researchgate.net This inherent reactivity would be a critical factor in its application as a derivatizing agent.

One of the most significant applications for structures related to this compound is in solid-phase peptide synthesis (SPPS), specifically as a precursor for "safety-catch" linkers. A safety-catch linker is a stable anchoring group that becomes labile after a specific chemical modification. This strategy offers an orthogonal approach to standard protecting group schemes.

The 2-methoxy-4-methylthiobenzyl (Mmtb) moiety, which can be synthesized from this compound via reduction to the corresponding alcohol, is the basis for such a linker. In its initial thioether form, the linker is stable to both acidic (e.g., trifluoroacetic acid, TFA) and basic (e.g., piperidine) conditions commonly used in Fmoc-based SPPS. However, the thioether can be selectively oxidized to the corresponding electron-withdrawing sulfoxide (B87167) (2-methoxy-4-methylsulfinylbenzyl, Mmsb). This oxidation "activates" the linker, rendering the benzyl (B1604629) system highly susceptible to acid-catalyzed cleavage. The peptide can then be released from the solid support using TFA.

This Mmsb/Mmtb linker system allows for the combination of both Fmoc and Boc protecting groups in a single synthesis. The peptide-O-Mmsb-Resin is stable to the piperidine (B6355638) used to remove Fmoc groups and the TFA used to remove acid-labile side-chain protecting groups like Boc. The final peptide is cleaved only after a two-step protocol: reduction of the sulfoxide to the sulfide (B99878), followed by TFA treatment.

| Linker State | Chemical Moiety | Condition | Stability/Lability | Reference |

|---|---|---|---|---|

| Oxidized (Active) | 2-Methoxy-4-methylsulfinylbenzyl (Mmsb) | Piperidine (Fmoc deprotection) | Stable | researchgate.net |

| Oxidized (Active) | 2-Methoxy-4-methylsulfinylbenzyl (Mmsb) | Trifluoroacetic Acid (TFA) (Boc deprotection) | Stable | researchgate.net |

| Reduced (Latent) | 2-Methoxy-4-methylthiobenzyl (Mmtb) | Trifluoroacetic Acid (TFA) | Labile (Cleavage) | researchgate.net |

| Activation Step | Mmtb to Mmsb | Oxidizing Agent (e.g., m-CPBA) | Conversion to Sulfoxide | researchgate.net |

| Cleavage Step 1 | Mmsb to Mmtb | Reducing Agent (e.g., Me₃SiCl/Ph₃P) | Reduction to Sulfide | researchgate.net |

| Cleavage Step 2 | Mmtb-Resin | Trifluoroacetic Acid (TFA) | Peptide Detachment | researchgate.net |

Development of Novel Organic Transformations

The development of methods to introduce fluorinated functional groups is of high interest in medicinal and materials chemistry. The difluoromethyl group (CF₂H) is a particularly important bioisostere. A novel transformation for this purpose is the palladium-catalyzed decarbonylative difluoromethylation of acid chlorides. nih.gov This reaction allows for the conversion of an aromatic acyl chloride directly into its corresponding difluoromethylated arene, proceeding at room temperature with a broad tolerance for other functional groups. nih.gov

While this specific reaction has not been reported for this compound, the general applicability of the method suggests it as a potential synthetic route. The transformation would involve the reaction of this compound with a difluoromethyl zinc reagent in the presence of a palladium catalyst, leading to the loss of carbon monoxide and the formation of 1-(difluoromethyl)-2-methoxy-4-(methylthio)benzene. Other palladium-catalyzed cross-coupling reactions using acyl chlorides as electrophiles are also known, such as the coupling with organostibines to form alkynyl ketones, demonstrating the versatility of the acyl chloride functional group in C-C bond formation. lookchem.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds. researchgate.netresearchgate.netmdpi.com this compound possesses two distinct handles for potential catalytic transformations: the acyl chloride group and the thioether linkage.

The acyl chloride can serve as an electrophilic partner in various C-C bond-forming reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings, typically involving a decarbonylative step. These reactions provide pathways to biaryls and other complex carbon skeletons.

The methylthio group presents an opportunity for C-S bond activation, although this is generally more challenging than with thiols or disulfides. While palladium-catalyzed cross-coupling of thioacetates with aryl halides is known, researchgate.net the direct coupling of unactivated aryl thioethers is less common but represents an active area of research. Successful C-S bond cleavage and subsequent functionalization would offer a distinct synthetic strategy, allowing for the sequential modification of the molecule at different positions. The development of catalyst systems capable of selectively activating the C-S bond in the presence of the other functionalities on the ring would be a significant advancement. nitrkl.ac.in

Computational and Theoretical Studies on 2 Methoxy 4 Methylthio Benzoyl Chloride

Electronic Structure and Molecular Geometry Calculations

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and calculating electronic properties. Studies on analogous compounds, such as derivatives of 4-methoxybenzoyl chloride, have utilized DFT methods, commonly with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve results that are in excellent agreement with experimental data from techniques like X-ray crystallography. sapub.orgresearchgate.netujkz.gov.bf

For instance, a detailed DFT study on 2-oxo-2H-chromen-6-yl 4-methoxybenzoate (B1229959), which contains the 4-methoxybenzoyl structural unit, provided precise geometric parameters. sapub.orgujkz.gov.bf The calculated bond lengths and angles for the benzoate (B1203000) moiety in this study offer a reliable model for what can be expected for 2-Methoxy-4-(methylthio)benzoyl chloride. The consistency between calculated and experimental values validates the computational approach. researchgate.net

Table 1: Selected Calculated Geometric Parameters for a 4-Methoxybenzoyl Moiety (Data sourced from a DFT/B3LYP/6-311++G(d,p) study on a related ester) sapub.org

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.210 Å |

| Bond Length | C-Cl (modeled as C-O) | 1.361 Å |

| Bond Length | C-OCH₃ | 1.388 Å |

| Bond Angle | O=C-C (ring) | 124.5° |

| Bond Angle | Cl-C-C (ring) (modeled as O-C-C) | 111.8° |

Conformation Analysis and Conformational Isomerism

The substituents on the benzene (B151609) ring, particularly the methoxy (B1213986) and methylthio groups, can rotate around their bonds to the ring, leading to different conformers. The orientation of the benzoyl chloride group relative to the plane of the benzene ring is also critical. Computational methods can determine the relative energies of these different conformations to identify the most stable (lowest energy) structure.

For substituted benzoyl derivatives, the rotational barrier of the carbonyl group and the orientation of the methoxy group are key conformational features. NMR studies on related diphenylacetylene (B1204595) scaffolds containing a 4-methoxybenzamide (B147235) group have shown evidence of conformational isomerism in solution. soton.ac.ukacs.org Computational analysis helps to quantify the energy differences between these states. For this compound, the most stable conformation would likely involve a planar arrangement of the carbonyl group with the benzene ring to maximize conjugation, though steric hindrance from the ortho-methoxy group could cause some out-of-plane distortion. A computational study on a related 4-methoxybenzoate derivative calculated a torsion angle of -85.6° between the coumarin (B35378) and benzoate rings using the Hartree-Fock method, which differed from the experimental value, highlighting that different computational methods can yield varying results. sapub.orgujkz.gov.bf

Reactivity Prediction and Reaction Pathway Elucidation

Theoretical models are invaluable for predicting how a molecule will behave in a chemical reaction. By mapping the electronic landscape and modeling the energy changes during a reaction, chemists can anticipate reactive sites and understand complex mechanisms.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap indicates that the molecule can be easily excited, suggesting higher reactivity and lower kinetic stability. researchgate.net Conversely, a large gap implies greater stability. researchgate.net For acyl chlorides, the LUMO is typically centered on the carbonyl carbon, making it the primary site for nucleophilic attack. The electron-donating methoxy and methylthio groups on the benzene ring would be expected to raise the energy of the HOMO.

Computational studies on derivatives of 4-methoxybenzoyl chloride have calculated these orbital energies. In one study of a related benzoate, the HOMO-LUMO gap was calculated to be 4.40 eV using DFT (B3LYP/6–311++G(d,p)). ujkz.gov.bf Studies on other related compounds have found similar energy gaps. researchgate.net

Table 2: Representative Frontier Orbital Energies from DFT Calculations on Analogous Compounds (Data sourced from studies on a 4-methoxybenzoate derivative and a β-lactam derivative) researchgate.netujkz.gov.bf

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.20 | Electron-donating capability |

| LUMO Energy | -2.14 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.06 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive visual guide to a molecule's charge distribution and is used to predict sites for electrophilic and nucleophilic attack. louisville.edu

Red regions on an MESP map indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential (electron-deficient areas), which are prime targets for nucleophiles. louisville.edu For this compound, the MESP would show a strong positive potential (blue) around the carbonyl carbon, confirming its electrophilicity. The oxygen atom of the carbonyl group, the oxygen of the methoxy group, and the sulfur of the methylthio group would exhibit negative potential (red or yellow), indicating their nucleophilic character. Such maps are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target or interact with a solvent. ujkz.gov.bf

Transition State Modeling for Reaction Mechanisms

Understanding a chemical reaction completely requires characterizing its transition state (TS)—the highest energy point on the reaction pathway. Because transition states are incredibly short-lived, they are difficult to observe experimentally. mdpi.com Computational modeling is an essential tool for calculating the structure and energy of these fleeting species.

For reactions involving benzoyl chlorides, such as acylation or solvolysis, transition state modeling can elucidate the mechanism (e.g., whether it is a concerted or stepwise process). researchgate.net By calculating the energy barrier (activation energy) associated with the transition state, chemists can predict reaction rates. For example, in the reaction of this compound with a nucleophile, DFT calculations could model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride leaving group. Comparing the energies of different possible pathways would reveal the most likely reaction mechanism. Recent advances in machine learning show promise in accelerating the process of finding transition state structures, making these calculations more accessible. mdpi.com

Spectroscopic Property Prediction

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic features of molecules. For a compound like this compound, these predictions would provide valuable insights into its structural and electronic properties.

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These spectra are unique molecular fingerprints, corresponding to the various vibrational modes of the molecule's constituent atoms.

For this compound, key vibrational modes would include:

C=O Stretch: The carbonyl group of the benzoyl chloride is expected to exhibit a strong, characteristic stretching vibration. In related benzoyl chloride derivatives, this peak is typically observed in the range of 1750-1790 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond stretch is another significant vibrational mode, usually appearing in the lower frequency region of the spectrum.

Aromatic C-C Stretches: The benzene ring will have several characteristic stretching vibrations.

C-O and C-S Stretches: The methoxy and methylthio groups will also have distinct stretching frequencies.

C-H Stretches: Aromatic and methyl C-H stretching vibrations will be present at higher frequencies.

A hypothetical table of calculated vibrational frequencies, based on typical values for similar functional groups, is presented below. These values would be obtained from DFT calculations, often using a basis set such as B3LYP/6-311G(d,p).

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1770 |

| Benzoyl Chloride (C-Cl) | Stretch | ~850 |

| Aromatic Ring | C-C Stretch | ~1600, 1580, 1480 |

| Methoxy (C-O) | Stretch | ~1250 (asymmetric), ~1030 (symmetric) |

| Methylthio (C-S) | Stretch | ~700 |

| Methyl (C-H) | Stretch | ~2950 |

| Aromatic (C-H) | Stretch | ~3050 |

Note: These are estimated values and actual calculated frequencies may vary.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for such predictions.

For this compound, the predicted chemical shifts would be influenced by the electron-donating methoxy group and the electron-donating, though less so, methylthio group, as well as the electron-withdrawing benzoyl chloride moiety.

¹H NMR: The aromatic protons would appear as distinct signals in the aromatic region of the spectrum. The methoxy and methylthio protons would each give rise to a singlet.

¹³C NMR: The carbonyl carbon would be the most downfield signal. The aromatic carbons would have shifts determined by the substituents, and the methyl carbons of the methoxy and methylthio groups would appear at the upfield end of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~168 |

| Aromatic Carbons | - | 110-160 |

| Aromatic Protons | 6.8-7.8 | - |

| Methoxy Carbon | - | ~56 |

| Methoxy Protons | ~3.9 | - |

| Methylthio Carbon | - | ~15 |

| Methylthio Protons | ~2.5 | - |

Note: These are estimated values relative to a standard (e.g., TMS) and can be influenced by the solvent used in the calculation.

Intermolecular Interactions and Crystal Packing Analysis (for derivatives)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contacts, which correspond to interactions such as hydrogen bonds and van der Waals forces.

Table 3: Hypothetical Hirshfeld Surface Interaction Contributions for a Derivative of this compound

| Intermolecular Contact | Percentage Contribution |

| H···H | ~40-50% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~10-15% |

| S···H/H···S | ~5-10% |

| Other | <5% |

Note: These percentages are illustrative and would depend on the specific derivative being analyzed.

The red spots on a dnorm map would indicate close contacts, highlighting potential hydrogen bonding sites. The analysis would provide a detailed picture of how molecules pack in the solid state, influenced by the interplay of various weak and strong intermolecular forces.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Methoxy-4-(methylthio)benzoyl chloride, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet, likely around 3.8-4.0 ppm. The methylthio (-SCH₃) protons would also appear as a singlet, but at a slightly more upfield position, generally between 2.4 and 2.6 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the benzoyl chloride group is characteristically found far downfield, often in the range of 165-170 ppm. The aromatic carbons would produce a series of signals between 110 and 160 ppm, with the carbon attached to the methoxy group and the carbon attached to the methylthio group having distinct chemical shifts. The methoxy carbon would be expected around 55-60 ppm, and the methylthio carbon would appear further upfield, typically between 15 and 20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift ranges for similar functional groups and is for illustrative purposes. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 145 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Methylthio (-SCH₃) | 2.4 - 2.6 | 15 - 20 |

| Carbonyl (C=O) | - | 165 - 170 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-S | - | 140 - 150 |

| Aromatic C-C(O)Cl | - | 130 - 135 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

For this compound, a prominent and sharp absorption band in the IR spectrum is expected in the region of 1750-1800 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of an acyl chloride. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic and methyl groups would appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group would likely be observed between 1200 and 1300 cm⁻¹. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.

Raman spectroscopy would also detect these vibrations, often with different relative intensities, providing complementary information for a complete vibrational analysis.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1750 - 1800 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic & Aliphatic C-H | Stretching | 2850 - 3100 |

| Methoxy C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 650 - 850 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

In the mass spectrum of this compound (Molecular Weight: 216.68 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 216. The presence of chlorine would be indicated by an isotopic pattern, with a peak at m/z 218 ([M+2]⁺) that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula, confirming that the measured mass corresponds to C₉H₉ClO₂S. Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom (-Cl) and the subsequent loss of carbon monoxide (-CO).

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, thereby assessing its purity and monitoring the progress of a chemical reaction over time.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given that benzoyl chlorides can be analyzed by GC, this technique can be used to determine the purity of this compound. A GC method would involve injecting a sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. For reaction monitoring, GC can quantify the consumption of starting materials and the formation of the product over time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

A reversed-phase HPLC method would likely be employed for this compound, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com Due to the reactivity of the acyl chloride group with protic solvents, care must be taken in method development, and aprotic mobile phases might be necessary in some cases. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. HPLC is highly effective for assessing the purity of the final product and for monitoring the progress of its synthesis by analyzing aliquots of the reaction mixture at different time points. The use of HPLC coupled with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS, providing a powerful tool for analyzing complex reaction mixtures. nih.govnih.gov

X-ray Diffraction Studies (for derivatives and intermediates)

X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic structure of crystalline solids. While challenging to perform on the reactive this compound itself, its crystalline derivatives and stable intermediates can be analyzed to provide precise structural information.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry, bond lengths, bond angles, and absolute configuration of chiral molecules. mdpi.com For derivatives of this compound, this technique can confirm the substitution pattern on the benzene ring and reveal the conformation of the molecule in the solid state.

The process involves growing a suitable single crystal of a derivative, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. mdpi.com Analysis of the diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

Although no crystal structures of this compound derivatives were found in the reviewed literature, studies on related complex organic molecules demonstrate the utility of this technique. For instance, the crystal structure of a (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) complex was solved, revealing a distorted square planar geometry. mdpi.com Such analyses provide invaluable insights into the steric and electronic properties of molecules, which influence their reactivity and interactions.

Kinetic and Thermodynamic Analysis Techniques

Kinetic and thermodynamic studies are essential for understanding the reactivity of this compound and for optimizing reaction conditions. These analyses provide quantitative data on reaction rates, activation parameters, and the influence of substituents and solvents on the reaction mechanism.

The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, from a bimolecular addition-elimination pathway (SN2-type) to a unimolecular pathway involving the formation of a benzoyl cation intermediate (SN1-type). nih.gov The dominant pathway is influenced by the electronic nature of the substituents on the aromatic ring and the nucleophilicity and polarity of the solvent.

A study on the solvolysis of 4-methylthiobenzoyl chloride, a close structural analog to the title compound, provides significant insight. researchgate.net The analysis of the kinetic data for the solvolysis of 4-methylthiobenzoyl chloride using the Grunwald-Winstein equation supports a dissociative SN2 or unimolecular (SN1) mechanism. researchgate.netresearchgate.net The presence of the electron-donating methylthio group at the para-position can stabilize the developing positive charge on the carbonyl carbon in a dissociative transition state. The methoxy group at the ortho-position in this compound would also be expected to influence the reactivity through both resonance and inductive effects.

The thermodynamic activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), offer further details about the transition state. For the solvolysis of 4-methylthiobenzoyl chloride, the following thermodynamic parameters were reported: researchgate.net

| Parameter | Value | Unit |

| Enthalpy of Activation (ΔH‡) | 16.2 - 17.6 | kJ/mol |

| Entropy of Activation (ΔS‡) | -16.5 to -8.6 | J/K·mol |

This interactive table allows for sorting and filtering of the data.

The relatively small enthalpy of activation suggests a transition state that is not excessively high in energy. The negative entropy of activation is consistent with a transition state that is more ordered than the reactants, which can be the case in bimolecular reactions or in unimolecular reactions where solvent molecules become highly organized around the developing cation. researchgate.net

Future Research Directions and Perspectives

Untapped Synthetic Avenues for 2-Methoxy-4-(methylthio)benzoyl Chloride

The conventional synthesis of this compound likely relies on established methods for producing benzoyl chlorides, such as the reaction of the corresponding carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosgene (B1210022) (COCl₂) researchgate.netorganic-chemistry.orgchemicalbook.comchemguide.co.ukyoutube.com. While effective, these methods often involve harsh reagents and conditions. Future research could explore more sustainable and efficient synthetic routes.

One promising avenue is the development of organocatalytic methods . For instance, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has been shown to rapidly convert carboxylic acids to acid chlorides under mild conditions organic-chemistry.org. Adapting this methodology for 2-Methoxy-4-(methylthio)benzoic acid could offer a more benign synthetic pathway.

Furthermore, photoredox catalysis presents an innovative approach. Visible-light-mediated processes have been successfully employed for the synthesis of amides from benzylic alcohols and could potentially be adapted for the direct conversion of a suitable precursor to the acyl chloride acs.org. Research into the photoredox-catalyzed activation of C-H bonds of the corresponding aldehyde or other precursors could lead to a novel, direct synthesis of this compound beilstein-journals.org.

Biocatalysis offers another green alternative. While the direct enzymatic synthesis of acyl chlorides is challenging, the use of microbial aromatic acid CoA ligases to produce activated thioesters from benzoic acid derivatives has been demonstrated nih.gov. Investigating enzymes that could facilitate the conversion of 2-Methoxy-4-(methylthio)benzoic acid to a highly reactive intermediate, which can then be readily converted to the acyl chloride, is a worthy long-term goal.

Novel Catalytic Transformations Involving the Compound

The reactivity of the acyl chloride functional group makes this compound a prime candidate for a variety of catalytic transformations beyond standard acylation reactions.